molecular formula C19H20FN3O B11933134 5-[[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1H-indazole

5-[[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1H-indazole

Cat. No.: B11933134
M. Wt: 325.4 g/mol
InChI Key: ICFQMYOLILBYFP-CRAIPNDOSA-N
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Description

5-[[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1H-indazole is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further connected to an indazole moiety through a methoxy linkage. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate, which involves the reaction of 4-fluorobenzaldehyde with a suitable amine to form an imine. This imine is then reduced to yield the corresponding piperidine derivative.

    Methoxylation: The piperidine intermediate is then subjected to methoxylation using a suitable methoxy reagent, such as methanol, under acidic or basic conditions to introduce the methoxy group.

    Indazole Formation: The final step involves the cyclization of the methoxylated piperidine intermediate with an appropriate indazole precursor under specific reaction conditions, such as heating in the presence of a catalyst, to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

5-[[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1H-indazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer activities.

    Pharmacology: It is used to investigate its interactions with various biological targets, including receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic profiles.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, particularly those involving indazole derivatives.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 5-[[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1H-indazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular responses and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl group but differs in the core structure, having a pyrazole instead of an indazole.

    (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: Similar in having a fluorophenyl-piperidine moiety but lacks the indazole group.

Uniqueness

The uniqueness of 5-[[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1H-indazole lies in its specific combination of structural features, which confer distinct chemical and biological properties. The presence of both the indazole and fluorophenyl-piperidine moieties allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H20FN3O

Molecular Weight

325.4 g/mol

IUPAC Name

5-[[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1H-indazole

InChI

InChI=1S/C19H20FN3O/c20-16-3-1-13(2-4-16)18-7-8-21-10-15(18)12-24-17-5-6-19-14(9-17)11-22-23-19/h1-6,9,11,15,18,21H,7-8,10,12H2,(H,22,23)/t15-,18-/m1/s1

InChI Key

ICFQMYOLILBYFP-CRAIPNDOSA-N

Isomeric SMILES

C1CNC[C@@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)NN=C4

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)NN=C4

Origin of Product

United States

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